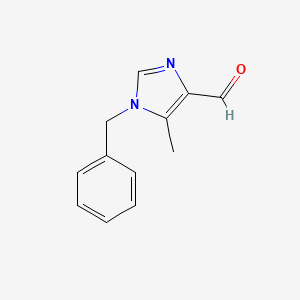
1-benzyl-5-methylimidazole-4-carbaldehyde
説明
1-benzyl-5-methylimidazole-4-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a formyl group at position 4.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
1-benzyl-5-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChIキー |
ROVRXKXRIMQJCM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1CC2=CC=CC=C2)C=O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
1-benzyl-5-methylimidazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylimidazole with formaldehyde and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the compound. The final product is typically purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
1-benzyl-5-methylimidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 1-Benzyl-5-methyl-4-imidazolecarboxylic acid.
Reduction: 1-Benzyl-5-methyl-4-imidazolemethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-benzyl-5-methylimidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
類似化合物との比較
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the benzyl group.
1-Benzyl-2-hydroxymethylimidazole: Similar structure but has a hydroxymethyl group instead of a formyl group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the benzyl group.
Uniqueness
1-benzyl-5-methylimidazole-4-carbaldehyde is unique due to the presence of both a benzyl group and a formyl group, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


